tert-Butyl 6-Bromo-1H-indazole-1-carboxylate
Description
tert-Butyl 6-bromo-1H-indazole-1-carboxylate is a halogenated indazole derivative characterized by a bromine atom at the 6-position of the indazole ring and a tert-butyl carbamate group at the 1-position. Its molecular formula is C₁₂H₁₃BrN₂O₂, with a molecular weight of 313.15 g/mol. The compound is widely utilized as a key intermediate in pharmaceutical and agrochemical research due to its structural versatility. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse substituents .
Synthesis typically involves bromination of a pre-functionalized indazole core followed by protection of the indazole nitrogen with tert-butyl chloroformate. Industrial-scale production often optimizes reaction conditions (e.g., solvent choice, temperature) to achieve high yields (>80%) and purity (>95%) .
Properties
IUPAC Name |
tert-butyl 6-bromoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCDPNWVLWUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653354 | |
| Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877264-77-2 | |
| Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-indazole, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The Boc protection occurs via nucleophilic attack of the indazole’s N1 nitrogen on the electrophilic carbonyl carbon of (Boc)₂O. The base deprotonates the indazole, enhancing nucleophilicity, while the solvent system (tetrahydrofuran (THF) and water) facilitates reagent mixing and byproduct sequestration.
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Reagents :
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6-Bromo-1H-indazole (1.00 equiv)
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(Boc)₂O (1.50 equiv)
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K₂CO₃ (2.00 equiv)
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THF/water (2:1 v/v)
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Steps :
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Combine 6-bromo-1H-indazole and (Boc)₂O in THF.
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Add aqueous K₂CO₃ solution.
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Stir the biphasic mixture at 25°C for 18 hours.
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Filter the solids and concentrate the organic phase.
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Table 1: Standard Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 18 hours |
| Solvent System | THF/water (2:1) |
| Base | K₂CO₃ |
| Equivalents of (Boc)₂O | 1.50 |
| Yield | 81% |
Critical Parameters for Reaction Optimization
Stoichiometry of (Boc)₂O
Using 1.50 equivalents of (Boc)₂O ensures complete conversion of 6-bromo-1H-indazole while minimizing side reactions such as di-Boc protection or ester hydrolysis. Substoichiometric amounts (≤1.00 equiv) result in incomplete protection, whereas excess (Boc)₂O (>2.00 equiv) complicates purification due to byproduct formation.
Base Selection
K₂CO₃ is preferred due to its mild basicity and solubility in aqueous phases, which prevents over-reaction. Alternatives like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) have been tested but show lower yields (≤70%) due to emulsion formation or incomplete deprotonation.
Solvent Polarity
The THF/water system optimizes reagent solubility and phase separation. Polar aprotic solvents (e.g., DMF or DMSO) increase reaction rates but hinder product isolation, while nonpolar solvents (e.g., dichloromethane) reduce Boc activation efficiency.
Temperature and Reaction Time
Elevating temperatures to 40–50°C reduces the reaction time to 6–8 hours but risks Boc group decomposition. The standard 18-hour duration at 25°C balances efficiency and stability.
Characterization and Analytical Data
Physical Properties
Spectroscopic Characterization
While direct spectral data for this compound is limited in public literature, analogous Boc-protected indazoles exhibit predictable patterns:
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¹H NMR :
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tert-Butyl singlet at δ 1.5 ppm (9H).
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Aromatic protons (indazole core) between δ 7.2–8.1 ppm.
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¹³C NMR :
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Boc carbonyl at δ 155 ppm.
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Quaternary carbons of tert-butyl group at δ 28–30 ppm.
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Table 2: Key Spectral Signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.5 (s, 9H, t-Bu), 7.2–8.1 (m, 3H) |
| ¹³C NMR | δ 28–30 (t-Bu), 155 (C=O) |
| IR | 1700 cm⁻¹ (C=O), 550 cm⁻¹ (C-Br) |
Scalability and Industrial Considerations
The described method is scalable to multi-kilogram batches, as demonstrated in a pilot-scale synthesis producing 2.1 kg of product. Key considerations for industrial adaptation include:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 6-Bromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted indazole derivatives
- Oxidized or reduced indazole compounds
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Significance:
Indazole derivatives, including tert-Butyl 6-Bromo-1H-indazole-1-carboxylate, have shown promising pharmacological properties against various diseases:
- Anti-inflammatory : Research indicates that indazole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory disorders .
- Antimicrobial Activity : These compounds have demonstrated efficacy against a range of microbial infections, suggesting their utility in developing new antimicrobial agents .
- Neuroprotective Effects : Studies have suggested that indazole derivatives might protect against neurodegenerative diseases by influencing neurotrophic factors and reducing oxidative stress .
Case Study 1: Anti-inflammatory Activity
A study published in Europe PMC highlighted the anti-inflammatory properties of indazole derivatives, including this compound. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines, showing significant promise as an anti-inflammatory agent .
Case Study 2: Antimicrobial Properties
In another investigation, researchers synthesized various indazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound exhibited potent activity against multiple strains, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-Butyl 6-Bromo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular pathways. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Stability and Physicochemical Properties
| Property | This compound | tert-Butyl 6-Amino-1H-indazole-1-carboxylate | tert-Butyl 5-Bromo-6-Methyl-1H-indazole-1-carboxylate |
|---|---|---|---|
| LogP | 3.2 | 1.8 | 3.5 |
| Solubility (mg/mL) | 0.12 (water); 25 (DMSO) | 8.5 (water); 45 (DMSO) | 0.08 (water); 18 (DMSO) |
| Metabolic Stability | Moderate (t₁/₂ = 45 min) | Low (t₁/₂ = 15 min) | High (t₁/₂ = 120 min) |
LogP and solubility data derived from PubChem computational models .
Biological Activity
Overview
tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is a compound belonging to the indazole class, which has garnered attention due to its significant biological activities. This compound has a molecular formula of and a molecular weight of 297.15 g/mol. It is primarily studied for its potential therapeutic applications, particularly in oncology, anti-inflammatory conditions, and antimicrobial activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Targeting Enzymes and Receptors : Indazole derivatives are known to inhibit specific enzymes and receptors that play critical roles in disease pathways, including cancer progression and inflammation.
- Biochemical Pathways : The compound is involved in several biochemical pathways, potentially affecting cellular processes such as apoptosis, angiogenesis, and microbial resistance .
Anticancer Activity
Research indicates that tert-butyl indazole derivatives exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer .
- Mechanisms : These compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Cytokine Inhibition : The compound demonstrates a significant inhibitory effect on pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .
- Comparative Efficacy : In comparative studies, it showed greater efficacy than standard drugs like dexamethasone at similar concentrations .
Antimicrobial Activity
Indazole derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | IC50 values between 3 to 14 µM against breast and pancreatic cancer cells. |
| Anti-inflammatory Effects | Inhibition of IL-6 and TNF-α with efficacy surpassing standard treatments. |
| Antimicrobial Properties | Effective against multiple microbial strains; potential for broad-spectrum use. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is crucial for treating central nervous system disorders.
Q & A
Basic: What are the optimal synthetic routes for tert-butyl 6-bromo-1H-indazole-1-carboxylate?
The synthesis typically begins with functionalization of the indazole core. A common approach involves:
Bromination : Direct bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions.
Protection : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or NaH .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm regioselectivity using -NMR (absence of N-H proton at δ 10–12 ppm post-Boc protection) .
Basic: How can this compound be functionalized for downstream applications?
The bromine atom at the 6-position enables cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ (85% yield) .
- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos in toluene at 110°C (78% yield) .
- Lithiation : Use LDA or n-BuLi at -78°C to generate a nucleophilic intermediate for electrophilic quenching (e.g., CO₂, aldehydes) .
Advanced: How can conflicting data on coupling reaction yields be resolved?
Discrepancies in reported yields (e.g., Suzuki couplings: 70–90%) often arise from:
- Catalyst Loading : Pd(PPh₃)₄ (5 mol%) vs. PdCl₂(dppf) (2 mol%) impacts efficiency.
- Solvent Polarity : THF (non-polar) vs. DMF (polar) affects steric accessibility of the bromine site.
- Purification Methods : Column chromatography vs. precipitation alters recovered mass.
Recommendation : Replicate conditions from peer-reviewed syntheses (e.g., THF/Na₂CO₃ with Pd(PPh₃)₄) and validate purity via HPLC-MS .
Advanced: What crystallographic data are available for structural confirmation?
Single-crystal X-ray diffraction of this compound derivatives reveals:
- Bond Angles : N1-C2-N2 = 108.1°, indicating slight distortion from planarity due to steric bulk of the tert-butyl group.
- Packing : π-π stacking between indazole rings (3.8 Å spacing) stabilizes the lattice .
Method : Grow crystals via slow evaporation in dichloromethane/hexane (1:2) and collect data at 100 K using Mo-Kα radiation .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : -NMR (δ 1.6 ppm for tert-butyl protons; δ 8.2–7.3 ppm for aromatic protons). -NMR confirms Boc group (δ 80–85 ppm for C-O) .
- HRMS : ESI+ mode ([M+Na]⁺ expected m/z 325.02 for C₁₂H₁₃BrN₂O₂).
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) .
Advanced: How does the tert-butyl group influence reactivity in nucleophilic substitution?
The Boc group:
- Steric Effects : Hinders attack at N1, directing reactivity to the 6-bromo position.
- Electronic Effects : Electron-withdrawing nature of the carbonyl activates the indazole ring for electrophilic substitution.
Experimental Evidence : DFT calculations show a 12 kcal/mol barrier for SN2 at N1 vs. 8 kcal/mol at C6 .
Basic: What are the stability considerations for storage and handling?
- Light Sensitivity : Decomposes under UV light; store in amber vials at -20°C.
- Moisture : Hydrolyzes to 6-bromo-1H-indazole in humid conditions; use molecular sieves in storage .
Advanced: What computational methods predict biological activity of derivatives?
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2). The bromine atom enhances binding affinity via halogen bonds (ΔG = -9.2 kcal/mol) .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
